molecular formula C11H17N3O2 B2542423 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide CAS No. 2034579-64-9

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide

Cat. No.: B2542423
CAS No.: 2034579-64-9
M. Wt: 223.276
InChI Key: SDTMPMQCWPXHKJ-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at around 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Sodium ethoxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. Pyrimidine derivatives often inhibit enzymes or receptors involved in inflammatory pathways, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can modulate various biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide is unique due to its specific ethoxy and N-(2-methylpropyl) substitutions, which may confer distinct pharmacological properties and reactivity compared to other pyrimidine derivatives. These structural features can influence its binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-4-16-10-5-9(13-7-14-10)11(15)12-6-8(2)3/h5,7-8H,4,6H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTMPMQCWPXHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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